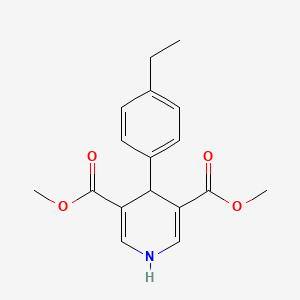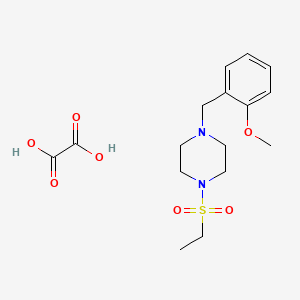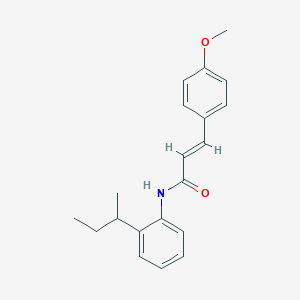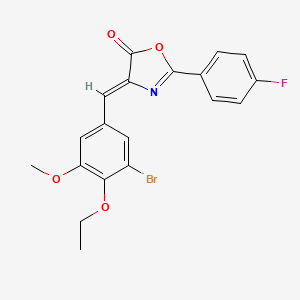![molecular formula C23H25N3O B5323736 3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5323736.png)
3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile, also known as HMB-PP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. HMB-PP is a member of the prenyl pyrophosphate family of molecules, which are involved in the regulation of immune responses.
作用機序
3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile activates Vγ9Vδ2 T cells by binding to a receptor called Butyrophilin 3A1 (BTN3A1) on the surface of these cells. This binding event triggers a signaling cascade that leads to the activation of the Vγ9Vδ2 T cells. The exact mechanism by which this compound activates BTN3A1 is still under investigation, but it is thought to involve a conformational change in the receptor that allows it to interact with this compound.
Biochemical and Physiological Effects
The activation of Vγ9Vδ2 T cells by this compound has a number of biochemical and physiological effects. These include the production of cytokines such as interferon-gamma and tumor necrosis factor-alpha, which are important for the immune response to infections and cancer. This compound also enhances the cytotoxic activity of Vγ9Vδ2 T cells, allowing them to kill infected or cancerous cells more effectively.
実験室実験の利点と制限
One of the major advantages of 3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile in lab experiments is its specificity for Vγ9Vδ2 T cells. This allows researchers to selectively activate these cells without affecting other components of the immune system. However, there are also some limitations to the use of this compound in lab experiments. One of these is the complexity of the synthesis method, which can make it difficult to obtain large quantities of pure this compound. Additionally, the activation of Vγ9Vδ2 T cells by this compound can be affected by factors such as the concentration of the molecule and the presence of other molecules in the cellular environment.
将来の方向性
There are a number of potential future directions for research on 3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile. One of these is the development of new synthesis methods that can produce larger quantities of the molecule more efficiently. Another direction is the investigation of the role of this compound in other immune responses, such as the response to autoimmune diseases. Finally, there is significant interest in the use of this compound in cancer immunotherapy, and future research will likely focus on optimizing the use of this molecule in this context.
Conclusion
In conclusion, this compound is a synthetic compound that has significant potential for use in biomedical research. Its specificity for Vγ9Vδ2 T cells makes it a valuable tool for studying the immune response to infections and cancer, and its potential use in cancer immunotherapy is an area of active research. While there are some limitations to the use of this compound in lab experiments, its unique properties make it a valuable addition to the toolkit of researchers studying the immune system.
合成法
The synthesis of 3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile involves the reaction of 4-(hexyloxy)benzaldehyde with 2-(1-methyl-1H-benzimidazol-2-yl)acetonitrile in the presence of a base catalyst. The resulting product is then treated with isopentenyl pyrophosphate to yield this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to ensure high yield and purity.
科学的研究の応用
3-[4-(hexyloxy)phenyl]-2-(1-methyl-1H-benzimidazol-2-yl)acrylonitrile has been shown to have a variety of potential applications in biomedical research. One of the most promising areas of research involves the role of this compound in regulating immune responses. This compound has been shown to activate a subset of T cells called Vγ9Vδ2 T cells, which play a critical role in the immune response to infections and cancer. This compound has also been studied for its potential use in cancer immunotherapy, as it has been shown to enhance the anti-tumor activity of Vγ9Vδ2 T cells.
特性
IUPAC Name |
(Z)-3-(4-hexoxyphenyl)-2-(1-methylbenzimidazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-3-4-5-8-15-27-20-13-11-18(12-14-20)16-19(17-24)23-25-21-9-6-7-10-22(21)26(23)2/h6-7,9-14,16H,3-5,8,15H2,1-2H3/b19-16- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SENQQRSDXDELHM-MNDPQUGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C=C(C#N)C2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)/C=C(/C#N)\C2=NC3=CC=CC=C3N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[4-(4-tert-butylbenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5323658.png)
![5-bromo-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5323660.png)
![2-methyl-N-(4-{N-[(3-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-3-furamide](/img/structure/B5323667.png)

![3-(4-fluorophenyl)-2,5-dimethyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5323692.png)

![3'-(aminomethyl)-5-{[(2-methoxyethyl)amino]sulfonyl}-3-biphenylcarboxylic acid hydrochloride](/img/structure/B5323698.png)
![7-(2-methylphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5323708.png)
![6-[(5-bromo-2-furyl)methylene]-5-imino-2-[(2-methylphenoxy)methyl]-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5323714.png)
![3-{[(2-fluorobenzyl)amino]methyl}-3-hydroxy-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5323717.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-3-fluoro-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5323730.png)
